Tetrakis(hydroxymethyl)phosphonium chloride

Catalog No.
S594218
CAS No.
124-64-1
M.F
C4H12ClO4P
M. Wt
190.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(hydroxymethyl)phosphonium chloride

CAS Number

124-64-1

Product Name

Tetrakis(hydroxymethyl)phosphonium chloride

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;chloride

Molecular Formula

C4H12ClO4P

Molecular Weight

190.56 g/mol

InChI

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1

InChI Key

AKXUUJCMWZFYMV-UHFFFAOYSA-M

SMILES

C(O)[P+](CO)(CO)CO.[Cl-]

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
In water, 40,000 mg/l, temp not specified.

Synonyms

tetramethylolphosphonium acetate, tetramethylolphosphonium chloride, tetramethylolphosphonium hydroxide, tetramethylolphosphonium nitrate, tetramethylolphosphonium oxalate (2:1), tetramethylolphosphonium phosphate (3:1), tetramethylolphosphonium sulfate (2:1), THPC

Canonical SMILES

C(O)[P+](CO)(CO)CO.[Cl-]

The exact mass of the compound Tetrakis(hydroxymethyl)phosphonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)in water, 40,000 mg/l, temp not specified.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30698. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrakis(hydroxymethyl)phosphonium chloride (CAS 124-64-1), or THPC, is a water-soluble organophosphorus salt widely used as a key precursor for durable flame-retardant finishes on cotton and other cellulosic textiles. It is the foundational chemical for established treatments like the Proban® process, where it polymerizes within the fabric fibers to provide long-lasting fire resistance that can withstand numerous industrial wash cycles. Beyond textiles, THPC also functions as a broad-spectrum biocide in industrial water systems and as a reducing and capping agent in the synthesis of noble metal nanoparticles.

While other phosphonium salts like Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) are commercially available and used in similar applications, direct substitution is often unviable. THPC is specifically cited as the foundational reactant in the traditional Proban® process, a key industrial method for creating durable flame-retardant cotton textiles. The reaction chemistry, involving condensation with urea and subsequent ammonia curing to form an insoluble polymer within the fiber, is well-established with the chloride salt. The choice of anion (chloride vs. sulfate) can influence solution pH, stability, and reactivity with co-reactants and substrates, making THPC the specified precursor for established, high-performance textile finishing protocols where process consistency and end-product certification (e.g., EN ISO 11612, NFPA 2112) are critical.

Superior Thermal Stability for High-Temperature Processing

Thermal analysis shows that Tetrakis(hydroxymethyl)phosphonium chloride (THPC) possesses greater thermal stability compared to its sulfate analog, THPS. The structure of THPC begins to change at 152.4°C with weight loss initiating at 184.41°C. In contrast, THPS is reported to be highly likely to decompose at temperatures above 111°C. This provides a significantly wider processing window for THPC.

Evidence DimensionOnset of Thermal Decomposition/Weight Loss
Target Compound DataBegins to change structure at 152.4°C; loses weight at 184.41°C
Comparator Or BaselineTetrakis(hydroxymethyl)phosphonium sulfate (THPS) is likely to decompose above 111°C
Quantified DifferenceOver 40°C higher onset temperature for structural change compared to the decomposition temperature of THPS
ConditionsThermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for THPC; application environment temperature for THPS.

A higher decomposition temperature allows for more robust processing conditions in textile finishing and other applications, reducing the risk of premature degradation and ensuring the integrity of the final product.

Precursor Specificity: Required for In-Situ Generation of Tris(hydroxymethyl)phosphine Ligands

THPC serves as a direct and well-documented precursor for the in-situ generation of tris(hydroxymethyl)phosphine (THP), a key water-soluble ligand used in organometallic chemistry. The reaction is a simple, base-mediated equilibrium release of formaldehyde from the phosphonium salt. This specific reactivity allows THPC to be used as a combined source of both the THP ligand and the necessary Bronsted acid (HCl) to catalyze subsequent reactions, such as Mannich condensations with amines to form aminomethylphosphine ligands. This dual role as a precursor and catalyst source is a specific advantage of the chloride salt in synthetic protocols.

Evidence DimensionReactivity as a Precursor
Target Compound DataReacts with a base (e.g., NaOH) to release THP, formaldehyde, and NaCl, providing the ligand and a neutral salt byproduct.
Comparator Or BaselineGeneric phosphine precursors or other THP salts (e.g., THPS) would introduce different anions (e.g., sulfate) that may not be compatible with or may interfere with subsequent catalytic cycles or downstream purification.
Quantified DifferenceNot applicable (qualitative chemical role).
ConditionsAqueous solution, treatment with base.

For chemists synthesizing specialized water-soluble phosphine ligands, procuring THPC ensures compatibility with established, one-pot synthetic procedures and avoids introducing potentially interfering sulfate anions from substitutes like THPS.

Equivalent High-Efficacy Biocidal Performance vs. THPS

In direct comparative testing for biocidal efficacy, THPC and its sulfate analog THPS demonstrate equivalent high performance against key industrial bacteria. In a study evaluating their effect on Sulfate Reducing Bacteria (SRB) and Heterotrophic Bacteria (HB), both compounds achieved 100% bactericidal efficiency on SRB at a concentration of 50 mg/L. At 100 mg/L, both THPC and THPS achieved 99.6% efficiency against HB.

Evidence DimensionBactericidal Efficiency vs. Sulfate Reducing Bacteria (SRB)
Target Compound Data100% at 50 mg/L
Comparator Or BaselineTetrakis(hydroxymethyl)phosphonium sulfate (THPS): 100% at 50 mg/L
Quantified Difference0% (Equivalent performance)
ConditionsLaboratory evaluation against SRB.

This evidence demonstrates that a buyer can select THPC for its other benefits (e.g., thermal stability, precursor suitability) without compromising on biocidal performance compared to its main substitute, THPS.

Manufacturing of Durable, Wash-Resistant Flame-Retardant Cotton Textiles

THPC is the specified precursor for established industrial flame-retardant treatments like the Proban® process, which requires ammonia curing to form a permanent, cross-linked polymer inside cotton fibers. Its proven compatibility with these workflows ensures the production of textiles that meet stringent safety standards (e.g., EN ISO 11611, EN ISO 11612) and maintain their protective properties after 50 or more industrial wash cycles.

Formulating High-Performance Biocides for Systems with Elevated Process Temperatures

Given its superior thermal stability compared to THPS, THPC is the more suitable choice for biocidal formulations intended for industrial water systems, heat transfer systems, or oilfield applications where process temperatures may exceed 110°C. Its ability to withstand higher temperatures without degradation ensures consistent antimicrobial efficacy under demanding operational conditions.

One-Pot Synthesis of Water-Soluble Phosphine Ligands for Aqueous-Phase Catalysis

As a reliable source of both tris(hydroxymethyl)phosphine (THP) and the HCl needed to catalyze its reaction with amines, THPC is ideal for the streamlined, one-pot synthesis of aminomethylphosphine ligands. This application is critical for developing advanced, water-soluble catalysts for use in green chemistry and organometallic synthesis.

Reproducible, Single-Step Synthesis of Ultra-Small Noble Metal Nanoparticles

THPC functions as both a reducing and stabilizing agent in the well-documented, room-temperature synthesis of monodisperse noble metal nanoparticles (e.g., Au, Pt, Pd) with diameters typically below 4 nm. Procuring THPC ensures access to a reproducible and established protocol for creating highly stable colloidal suspensions for applications in catalysis and sensing.

Physical Description

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992)
Liquid

Color/Form

Crystalline

Boiling Point

244 °F at 760 mm Hg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Density

1.322 at 64 °F (NTP, 1992)
1.341

Melting Point

154 °C

UNII

58WB2XCF8I

Related CAS

22031-17-0 (phosphate[3:1])
52221-67-7 (oxalate[2:1])
55566-30-8 (sulfate[2:1])
7580-37-2 (unspecified acetate)

GHS Hazard Statements

Aggregated GHS information provided by 283 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (45.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (54.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.78%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (25.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (61.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (38.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (96.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (54.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (13.43%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H411 (41.7%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 77 °F ; 6.0 mm Hg at 84° F; 110.0 mm Hg at 124° F (NTP, 1992)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

124-64-1

Wikipedia

Tetrakis(hydroxymethyl)phosphonium chloride

Methods of Manufacturing

REACTION BETWEEN PHOSPHINE, HYDROCHLORIC ACID AND FORMALDEHYDE
Reaction of phosphine, formaldehyde, and hydrochloric acid.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Textiles, apparel, and leather manufacturing
Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
Scott et al. Synthesis of monophosphines directly from white phosphorus. Nature Chemistry, DOI: 10.1038/s41557-021-00657-7, published online 5 April 2021

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